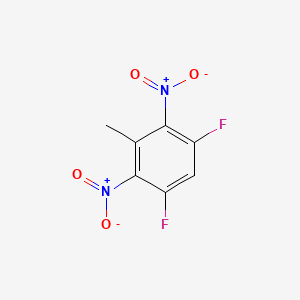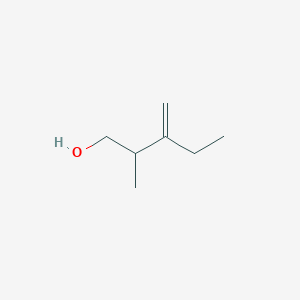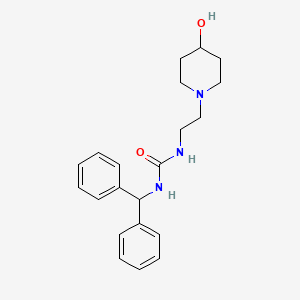
1-Benzhydryl-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzhydryl-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound features a benzhydryl group attached to a urea moiety, which is further linked to a 4-hydroxypiperidine group via an ethyl chain.
Mechanism of Action
Target of Action
Compounds containing the piperidine nucleus, such as this one, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
Compounds containing the piperidine nucleus are known to interact with their targets, leading to a variety of biological effects .
Biochemical Pathways
Compounds with a piperidine nucleus have been found to affect a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Compounds with a piperidine nucleus have been found to have a variety of biological effects, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Biochemical Analysis
Biochemical Properties
It is known that the benzhydryl group and the hydroxypiperidinyl group can participate in various biochemical reactions . The compound may interact with enzymes, proteins, and other biomolecules, but specific interactions have not been reported yet.
Molecular Mechanism
The molecular mechanism of action of 1-Benzhydryl-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea is not well-defined. It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. The compound could potentially interact with various enzymes or cofactors, and could influence metabolic flux or metabolite levels .
Subcellular Localization
Future studies could investigate any targeting signals or post-translational modifications that direct the compound to specific compartments or organelles .
Preparation Methods
The synthesis of 1-Benzhydryl-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea typically involves multiple steps:
Formation of the 4-hydroxypiperidine intermediate: This can be achieved through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Attachment of the benzhydryl group: The benzhydryl group is introduced through nucleophilic substitution reactions, where the hydroxypiperidine intermediate reacts with benzhydryl chloride under basic conditions.
Urea formation: The final step involves the reaction of the benzhydryl-substituted hydroxypiperidine with an isocyanate to form the urea linkage.
Industrial production methods may involve optimization of these steps to improve yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Benzhydryl-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea undergoes various chemical reactions:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone under the influence of oxidizing agents like potassium permanganate.
Reduction: The urea moiety can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The benzhydryl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles for substitution reactions. Major products formed from these reactions include ketones, amines, and substituted benzhydryl derivatives.
Scientific Research Applications
1-Benzhydryl-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor in various biochemical pathways.
Medicine: Research has indicated its potential use in developing drugs for treating cancer and other diseases.
Industry: It is used in the production of specialty chemicals and materials due to its unique chemical properties.
Comparison with Similar Compounds
1-Benzhydryl-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea can be compared with other similar compounds:
Pyrimidine derivatives containing 4-hydroxypiperidine: These compounds also exhibit significant biological activities, including anti-tumor properties.
Other benzhydryl-substituted compounds: These compounds share structural similarities but may differ in their specific biological activities and applications.
The uniqueness of this compound lies in its combination of the benzhydryl and hydroxypiperidine moieties, which confer distinct chemical and biological properties.
Similar Compounds
Properties
IUPAC Name |
1-benzhydryl-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c25-19-11-14-24(15-12-19)16-13-22-21(26)23-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-20,25H,11-16H2,(H2,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKQOZKMKYLHHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CCNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2412213.png)
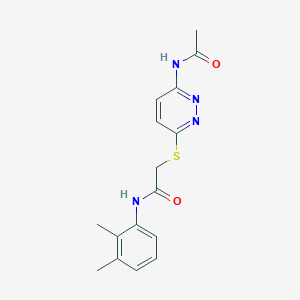
![3-(2-methoxyethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2412218.png)
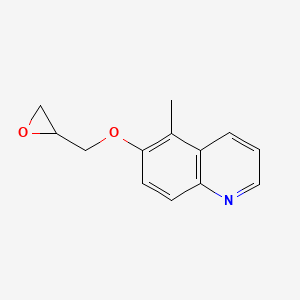

![6-[(Trifluoromethoxy)methyl]pyridine-3-carboxylic acid](/img/structure/B2412221.png)
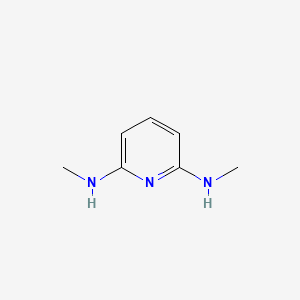
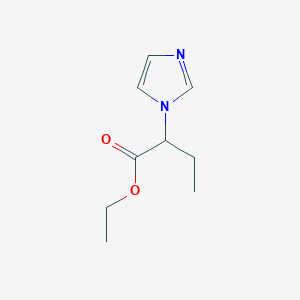
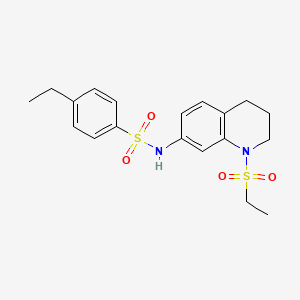
![2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]-5-bromopyrimidine](/img/structure/B2412227.png)
![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2412228.png)
